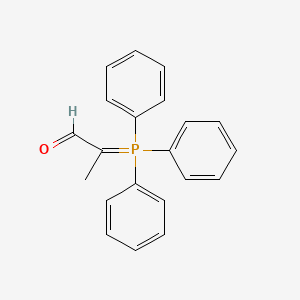

2-(Triphenylphosphoranylidene)propionaldehyde

説明

特性

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Triphenylphosphoranylidene)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(triphenylphosphoranylidene)propionaldehyde, a versatile Wittig reagent crucial in organic synthesis for the formation of α,β-unsaturated aldehydes. This document details the chemical properties, a complete two-step synthetic protocol, and relevant quantitative data.

Chemical Properties and Data

This compound is a stable phosphorus ylide. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Chemical Name | This compound |

| Synonym | 1-Formylethylidenetriphenylphosphorane |

| CAS Number | 24720-64-7 |

| Molecular Formula | C₂₁H₁₉OP |

| Molecular Weight | 318.35 g/mol [1] |

| Appearance | White to light yellow powder[1] |

| Melting Point | 219-226 °C[1] |

| Purity | ≥ 98% (HPLC)[1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, which is a standard method for preparing phosphorus ylides for the Wittig reaction. The overall process involves the formation of a phosphonium salt followed by deprotonation to yield the desired ylide.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of (1-Formylethyl)triphenylphosphonium Bromide

This initial step involves the quaternization of triphenylphosphine with 2-bromopropionaldehyde to form the corresponding phosphonium salt.

Materials:

-

Triphenylphosphine (PPh₃)

-

2-Bromopropionaldehyde

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To this solution, add 2-bromopropionaldehyde (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the white solid by filtration, wash with cold toluene, and dry under vacuum to yield (1-formylethyl)triphenylphosphonium bromide.

Quantitative Data for Step 1:

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| Triphenylphosphine | 262.29 | 0.1 | 26.23 | - | 1.0 |

| 2-Bromopropionaldehyde | 136.97 | 0.1 | 13.70 | - | 1.0 |

| Anhydrous Toluene | 92.14 | - | - | 200 | - |

| Product | (1-Formylethyl)triphenylphosphonium Bromide | 399.26 | - | - | - |

| Typical Yield | 85-95% |

Step 2: Synthesis of this compound

The second step involves the deprotonation of the phosphonium salt using a suitable base to generate the phosphorus ylide.

Materials:

-

(1-Formylethyl)triphenylphosphonium bromide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Procedure:

-

Suspend the (1-formylethyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol to the cooled suspension with vigorous stirring.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting ylide may precipitate. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Wash the crude product with anhydrous diethyl ether to remove any soluble impurities.

-

Dry the final product under vacuum to obtain pure this compound.

Quantitative Data for Step 2:

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Equivalents |

| (1-Formylethyl)triphenylphosphonium bromide | 399.26 | 0.05 | 19.96 | - | 1.0 |

| Sodium Ethoxide | 68.05 | 0.05 | 3.40 | - | 1.0 |

| Anhydrous Ethanol | 46.07 | - | - | 100 | - |

| Product | This compound | 318.35 | - | - | - |

| Typical Yield | 80-90% |

Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR:

-

Aromatic Protons (C₆H₅)₃P: Multiplets in the range of δ 7.4-7.8 ppm.

-

Methyl Protons (CH₃): A doublet in the range of δ 1.5-2.0 ppm, coupled to the phosphorus atom.

-

Aldehyde Proton (CHO): A doublet in the range of δ 9.0-10.0 ppm, with a small coupling to the phosphorus atom.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 185-195 ppm).

-

Ylide Carbon (P=C): A signal significantly coupled to the phosphorus atom.

-

Methyl Carbon (CH₃): A signal in the aliphatic region.

FTIR (cm⁻¹):

-

Aromatic C-H stretch: ~3050 cm⁻¹

-

Aliphatic C-H stretch: ~2950-2850 cm⁻¹

-

Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹

-

Carbonyl (C=O) stretch: A strong absorption band in the region of 1620-1640 cm⁻¹, shifted to a lower frequency due to conjugation with the ylide.

-

P-Ph stretch: Characteristic absorptions for the triphenylphosphine group.

This technical guide provides researchers and professionals with the essential information required for the successful synthesis and characterization of this compound. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions described.

References

Physical and chemical properties of 2-(Triphenylphosphoranylidene)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Triphenylphosphoranylidene)propionaldehyde, a versatile reagent in organic synthesis. This document details its structural characteristics, reactivity, and provides relevant experimental context for its application in research and development.

Core Physical and Chemical Properties

This compound, also known as 1-formylethylidenetriphenylphosphorane, is a stable ylide commonly employed in the Wittig reaction to synthesize α,β-unsaturated aldehydes and their derivatives. Its unique structure, featuring a nucleophilic carbon atom adjacent to a positively charged phosphorus atom, dictates its reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24720-64-7 | [1] |

| Molecular Formula | C₂₁H₁₉OP | [1] |

| Molecular Weight | 318.35 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 219 - 226 °C | [1] |

| Boiling Point | 478.5 °C at 760 mmHg (calculated) | [2] |

| Density | 1.14 g/cm³ (calculated) | [2] |

| Flash Point | 243.2 °C (calculated) | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at room temperature | [1] |

Reactivity and Applications

The primary application of this compound lies in its role as a Wittig reagent. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. The reaction with this compound specifically introduces a propenal moiety.

This reagent is instrumental in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its ability to facilitate carbon-carbon bond formation makes it a valuable intermediate in multi-step synthetic pathways.[1]

Diagram 1: General Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

A general procedure for a Wittig reaction utilizing a stabilized ylide, such as the one described in this guide, is provided below.

General Protocol for a Solvent-Free Wittig Reaction with Benzaldehyde:

Materials:

-

Benzaldehyde

-

(Carboxymethylene)triphenylphosphorane (a stabilized ylide similar in reactivity)

-

5 mL conical reaction vial

-

Magnetic spin vane

-

Hexanes

-

Filtering pipet

Procedure:

-

To a clean 5 mL conical reaction vial, add approximately 60 mg of benzaldehyde and record the exact mass.

-

Calculate the required mass of the phosphorane reagent based on the mass of benzaldehyde.

-

Add a spin vane to the vial and begin stirring.

-

Add the calculated amount of the solid phosphorane reagent to the stirring benzaldehyde.

-

Stir the mixture at room temperature for 15 minutes.[3]

-

After the reaction is complete, add 3 mL of hexanes to the vial and stir to extract the product.[3]

-

Prepare a filtering pipet by plugging it with a small amount of cotton.

-

Filter the hexane solution through the pipet into a clean, pre-weighed conical vial.

-

Repeat the extraction with a second 1.5 mL portion of hexanes and combine the filtrates.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

The solvent can be removed by heating the vial on a hot plate to yield the crude product.[3]

Diagram 2: Experimental Workflow for a General Wittig Reaction

Caption: A typical workflow for a Wittig reaction.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR) for this compound are not widely available in the public domain. Characterization of this compound would typically involve the following spectroscopic techniques:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms, including the aldehydic proton, the methyl protons, and the protons on the phenyl rings.

-

¹³C NMR: To identify the carbon skeleton, including the carbonyl carbon, the ylidic carbon, and the carbons of the phenyl groups.

-

³¹P NMR: To confirm the presence and chemical environment of the phosphorus atom.

-

FTIR: To identify functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.

For analogous compounds, the aldehydic proton in ¹H NMR typically appears significantly downfield. The carbonyl stretch in the IR spectrum is expected to be a strong absorption.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the direct involvement of this compound in any biological signaling pathways. Its primary relevance in the context of drug development is as a synthetic intermediate for the creation of more complex, biologically active molecules.[1][4] The biological activity of the final products synthesized using this reagent would be diverse and dependent on their respective structures.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the construction of carbon-carbon double bonds via the Wittig reaction. Its stable, solid nature and predictable reactivity make it a useful tool for medicinal chemists and researchers in the synthesis of novel compounds. Further research to fully characterize its spectroscopic properties and explore any potential direct biological activities would be beneficial to the scientific community.

References

2-(Triphenylphosphoranylidene)propionaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Triphenylphosphoranylidene)propionaldehyde, a versatile Wittig reagent crucial in modern organic synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in the construction of complex molecular architectures, particularly in the development of pharmacologically active compounds. Furthermore, this guide delves into the biological activities and signaling pathway interactions of molecules synthesized using this reagent, offering valuable insights for drug discovery and development.

Chemical and Physical Properties

This compound, also known as 1-Formylethylidenetriphenylphosphorane, is a stable phosphorus ylide widely employed in organic chemistry. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 24720-64-7 | [1][2] |

| Molecular Formula | C₂₁H₁₉OP | [3] |

| Molecular Weight | 318.35 g/mol | [1][2] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 219-221 °C (lit.) | [1][2] |

| Linear Formula | (C₆H₅)₃P=C(CH₃)CHO | [1][2] |

| Synonym(s) | 1-Formylethylidenetriphenylphosphorane | [1][3] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

-

Formation of the Phosphonium Salt: (C₆H₅)₃P + BrCH(CH₃)CHO → [(C₆H₅)₃P⁺CH(CH₃)CHO]Br⁻

-

Formation of the Ylide: [(C₆H₅)₃P⁺CH(CH₃)CHO]Br⁻ + Base → (C₆H₅)₃P=C(CH₃)CHO + [Base-H]⁺Br⁻

Illustrative Protocol (based on analogous preparations):

-

Step 1: Synthesis of the Phosphonium Salt. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, triphenylphosphine is dissolved in a suitable anhydrous solvent such as toluene or acetonitrile. An equimolar amount of 2-bromopropionaldehyde is added dropwise to the stirred solution. The reaction mixture is then heated to reflux for several hours until the precipitation of the phosphonium salt is complete. The resulting solid is collected by vacuum filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.

-

Step 2: Ylide Formation. The dried phosphonium salt is suspended in an anhydrous aprotic solvent, such as THF or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath, and a slight excess of a strong base is added portion-wise. Suitable bases include sodium hydride, n-butyllithium, or a sodium alkoxide. The reaction mixture is stirred at low temperature for a period, then allowed to warm to room temperature. The formation of the ylide is often indicated by a color change. The resulting ylide solution can be used directly in subsequent reactions or isolated by removal of the solvent and precipitation of the lithium or sodium salts.

General Protocol for Wittig Reaction

This compound is a key reagent in the Wittig reaction to synthesize α,β-unsaturated aldehydes.

-

Procedure: To a stirred solution of an aldehyde or ketone in an anhydrous solvent (e.g., THF, dichloromethane), a solution of this compound in the same solvent is added dropwise under an inert atmosphere. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Applications in the Synthesis of Bioactive Molecules

This ylide is a valuable building block in the synthesis of a variety of complex and biologically active molecules.

Key Applications Include:

-

Acitretin Analogs: Used in the preparation of analogs of acitretin, a drug used to treat psoriasis. These synthesized analogs have shown potent anti-inflammatory and antioxidant activities.[1][2][4]

-

Phorboxazole A Building Blocks: Employed in the stereoselective synthesis of essential fragments of phorboxazole A, a potent cytostatic marine natural product.[1][2]

-

Macrosphelide Analogs: Utilized in the synthesis of ring-expanded and epothilone-hybridized macrosphelide analogs which have been identified as apoptosis-inducing agents.[1][2]

-

Mycophenolic Acid Analogs: A reactant in the preparation of phosphonic acid-containing analogs of mycophenolic acid, which act as inhibitors of inosine monophosphate dehydrogenase (IMPDH).[1]

Involvement in Signaling Pathways (Indirect)

Direct evidence of this compound's interaction with specific signaling pathways is not documented. However, the biological activities of the complex molecules synthesized using this reagent provide indirect insight into pathways of interest for drug development.

Anti-inflammatory and Antioxidant Pathways

Acitretin, a synthetic retinoid, and its analogs are known to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These nuclear receptors form heterodimers that bind to specific DNA sequences, regulating the transcription of genes involved in inflammation and cellular differentiation.[5] The synthesized acitretin analogs exhibit anti-inflammatory effects, suggesting their interaction with these or similar pathways.[4] Some analogs have also been shown to inhibit lipoxygenase (LOX) and lipid peroxidation, indicating an interference with inflammatory and oxidative stress pathways.[4]

Cytostatic and Apoptotic Pathways

Phorboxazole A, for which building blocks are synthesized using the title compound, is a potent cytostatic agent.[6][7] Its mechanism of action involves a unique interaction with cytokeratin and cyclin-dependent kinase 4 (cdk4).[8] This interaction leads to the sequestration of cdk4 onto filaments, preventing its nuclear translocation and ultimately causing cell cycle arrest.[8]

Furthermore, macrosphelide analogs synthesized with this Wittig reagent have been shown to induce apoptosis.[1][2] Apoptosis, or programmed cell death, is a complex process involving multiple signaling cascades. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of caspase enzymes, which execute the cell death program. The induction of apoptosis by these synthetic analogs makes them promising candidates for anti-cancer drug development.

Visualizations

General Wittig Reaction Workflow

References

- 1. 2-(三苯基正膦基)丙醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(三苯基正膦基)丙醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Syntheses and evaluation of the antioxidant activity of acitretin analogs with amide bond(s) in the polyene spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tecnoscientifica.com [tecnoscientifica.com]

- 7. tecnoscientifica.com [tecnoscientifica.com]

- 8. Xenobe Research Institute [xenobe.org]

An In-depth Technical Guide to the Structure and Bonding in 2-(Triphenylphosphoranylidene) Ylides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and characterization of 2-(triphenylphosphoranylidene) ylides, a class of compounds pivotal in synthetic organic chemistry. Particular focus is given to the detailed molecular geometry derived from X-ray crystallography and the spectroscopic signatures used for their characterization. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Concepts: Structure and Bonding

2-(Triphenylphosphoranylidene) ylides, also known as Wittig reagents, are charge-neutral molecules characterized by a formal positive charge on the phosphorus atom and a formal negative charge on the adjacent carbon atom. This dipolar nature is a key feature of their electronic structure and reactivity. The bonding in these ylides is best described as a resonance hybrid of two main contributing structures: the ylide form, with its separated charges, and the ylene form, which features a phosphorus-carbon double bond.

The ylide resonance structure is significant, with the negative charge on the carbon being stabilized by the adjacent positively charged phosphorus atom.[1] The geometry around the phosphorus atom is typically tetrahedral. The nature of the substituents on the ylidic carbon significantly influences the stability and reactivity of the ylide. Electron-withdrawing groups delocalize the negative charge, leading to more stable, less reactive ylides.

Computational studies and experimental data from X-ray crystallography provide a more nuanced understanding of the P-C bond. This bond exhibits a partial double bond character, being shorter than a typical P-C single bond but longer than a true P=C double bond. This intermediate bond length is a direct consequence of the resonance stabilization.

Quantitative Structural Data

The precise molecular geometry of 2-(triphenylphosphoranylidene) ylides has been determined through single-crystal X-ray diffraction studies. The following tables summarize key bond lengths and angles for representative compounds.

Table 1: Selected Bond Lengths (Å)

| Compound | P-C(ylidic) | C(ylidic)-C(carbonyl/cyano) | C=O / C≡N | Reference |

| 2-(Triphenylphosphoranylidene)acetophenone | 1.715(3) | 1.424(4) | 1.255(4) | |

| Methyl 2-(triphenylphosphoranylidene)acetate | 1.716(2) | 1.411(3) | 1.230(3) | |

| Ethyl 2-(triphenylphosphoranylidene)acetate | 1.720(4) | 1.405(5) | 1.233(5) | |

| (Triphenylphosphoranylidene)acetonitrile | 1.685(3) | 1.401(4) | 1.163(4) |

**Table 2: Selected Bond Angles (°) **

| Compound | P-C-C | C-C=O / C-C≡N | Reference |

| 2-(Triphenylphosphoranylidene)acetophenone | 119.8(2) | 121.5(3) | |

| Methyl 2-(triphenylphosphoranylidene)acetate | 119.1(2) | 124.9(2) | |

| Ethyl 2-(triphenylphosphoranylidene)acetate | 118.9(3) | 125.1(4) | |

| (Triphenylphosphoranylidene)acetonitrile | 120.5(2) | 178.9(3) |

Note: The crystallographic data presented here are representative examples and may vary slightly depending on the specific crystal structure determination.

Experimental Protocols

General Synthesis of 2-(Triphenylphosphoranylidene) Ylides

The synthesis of these ylides typically involves a two-step procedure: the formation of a phosphonium salt followed by deprotonation with a base.[2][3]

Step 1: Synthesis of the Phosphonium Salt

This step involves the SN2 reaction of triphenylphosphine with an appropriate α-halo ketone, ester, or nitrile.[4]

-

Materials: Triphenylphosphine, α-halo compound (e.g., 2-bromoacetophenone, ethyl bromoacetate), solvent (e.g., toluene, acetonitrile).

-

Procedure:

-

Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the α-halo compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours to overnight. The formation of a white precipitate indicates the formation of the phosphonium salt.[2]

-

Collect the phosphonium salt by vacuum filtration and wash it with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

-

Step 2: Deprotonation to Form the Ylide

The phosphonium salt is then treated with a base to remove the acidic proton on the carbon adjacent to the phosphorus atom, yielding the ylide.

-

Materials: Phosphonium salt, base (e.g., sodium hydroxide, sodium ethoxide, n-butyllithium), solvent (e.g., dichloromethane, ethanol, THF).

-

Procedure:

-

Suspend or dissolve the phosphonium salt in the chosen solvent.

-

Slowly add the base to the mixture with stirring. The choice of base depends on the acidity of the phosphonium salt. For stabilized ylides, a weaker base like sodium hydroxide is often sufficient.

-

Stir the reaction mixture until the deprotonation is complete. The ylide may precipitate from the solution or remain in the organic phase.

-

If the ylide precipitates, it can be collected by filtration. Otherwise, an aqueous workup is performed, and the ylide is extracted into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude ylide.

-

The ylide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[2]

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the ylidic carbon typically appears as a doublet due to coupling with the ³¹P nucleus. The chemical shift and coupling constant are characteristic of the ylide structure.

-

¹³C NMR: The ylidic carbon signal also shows coupling to the ³¹P nucleus. The chemical shift provides information about the electron density at this carbon.

-

³¹P NMR: This is a powerful technique for characterizing phosphorus-containing compounds. 2-(Triphenylphosphoranylidene) ylides typically show a single resonance in a characteristic chemical shift range.[5]

Infrared (IR) Spectroscopy:

The IR spectrum of a carbonyl-stabilized ylide is characterized by a strong absorption band for the C=O stretching vibration. This band is typically shifted to a lower frequency compared to the corresponding ketone or ester due to the delocalization of the negative charge onto the oxygen atom.

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these ylides in the solid state, providing precise bond lengths and angles.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of 2-(triphenylphosphoranylidene) ylides.

The Wittig Reaction Mechanism

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and phosphorus ylides.[1][6][7][8] The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[6]

Caption: The mechanism of the Wittig reaction.

Conclusion

2-(Triphenylphosphoranylidene) ylides are indispensable reagents in modern organic synthesis. A thorough understanding of their structure, bonding, and reactivity is crucial for their effective application in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide has provided a detailed overview of the key structural features of these ylides, supported by quantitative data, along with comprehensive experimental protocols for their preparation and characterization. The visualizations of the synthetic workflow and the Wittig reaction mechanism offer a clear conceptual framework for researchers in the field.

References

- 1. byjus.com [byjus.com]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Advent of Stabilized Wittig Reagents: A Technical Guide to their Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, was significantly advanced by the development of stabilized ylides. This technical guide delves into the discovery and history of these pivotal reagents, most notably realized in the Horner-Wadsworth-Emmons (HWE) reaction. We will explore the key scientific contributions that led to the refinement of the original Wittig reaction, compare the mechanistic nuances between stabilized and non-stabilized ylides, and provide detailed experimental protocols for seminal and widely used procedures. Quantitative data on stereoselectivity are presented in comprehensive tables to guide reagent and condition selection. Furthermore, reaction mechanisms and experimental workflows are illustrated with detailed diagrams to provide a clear visual understanding of the underlying principles.

Historical Development: From a Nobel-Winning Discovery to a Refined Tool

The journey to stabilized Wittig reagents began with the groundbreaking work of Georg Wittig. In 1954, Wittig and his student, Ulrich Schöllkopf, reported that a phosphorus ylide, generated by treating a phosphonium salt with a strong base, could react with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, provided a powerful and reliable method for olefination with a defined double bond position.

However, the original Wittig reaction had its limitations. The triphenylphosphine oxide byproduct could be difficult to remove from the reaction mixture, and controlling the stereoselectivity of the resulting alkene, particularly for the thermodynamically more stable E-isomer, was a challenge with certain ylides.

A significant breakthrough came in 1958 when Leopold Horner and his colleagues reported a modification using phosphine oxides. This work laid the foundation for the use of phosphonate-stabilized carbanions. Building upon this, William S. Wadsworth and William D. Emmons, in their seminal 1961 paper, detailed the use of phosphonate carbanions in a reaction that would become known as the Horner-Wadsworth-Emmons (HWE) reaction.[1]

The HWE reaction utilizes phosphonate esters, which are typically prepared via the Michaelis-Arbuzov reaction. The key innovation of the HWE reaction is the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the traditional Wittig reaction.[2] This enhanced nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[3] A major practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed by aqueous extraction, greatly simplifying product purification.[3][4]

Stabilized vs. Non-Stabilized Ylides: A Mechanistic Comparison

The stereochemical outcome of the Wittig and HWE reactions is largely dictated by the stability of the ylide or phosphonate carbanion.

-

Non-Stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive. The reaction with aldehydes is generally under kinetic control, leading to the formation of a cis-oxaphosphetane intermediate, which rapidly collapses to yield the (Z)-alkene as the major product.

-

Stabilized Ylides (and Phosphonate Carbanions): When the ylide is stabilized by an electron-withdrawing group (e.g., ester, ketone, nitrile), the initial addition to the carbonyl is often reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate, which then decomposes to give the (E)-alkene as the predominant product. The HWE reaction almost exclusively utilizes stabilized phosphonate carbanions, and is therefore a highly reliable method for the synthesis of (E)-alkenes.[2]

Later developments, such as the Still-Gennari and Ando modifications, introduced phosphonate reagents with electron-withdrawing groups on the phosphorus substituents (e.g., trifluoroethyl or aryl groups with ortho-substituents). These modifications alter the electronics and sterics of the intermediates, favoring the formation of the kinetic (Z)-alkene product with high selectivity.[2]

Reaction Mechanism Workflow

Caption: A comparison of the general workflows for the Wittig, HWE, and modified HWE reactions.

Detailed Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction

Caption: A detailed mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Quantitative Data on Stereoselectivity

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent, the carbonyl compound, the base, and the reaction conditions. The following tables summarize the performance of various HWE reagents.

Table 1: Comparison of E-Selective HWE Reagents

| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | E:Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | DME | 25 | >95:5 |

| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | 25 | >95:5 |

| Trimethyl phosphonoacetate | Isobutyraldehyde | NaH | DME | 25 | 93:7 |

| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 |

| N,N-Dimethyl-2-(diethylphosphono)acetamide | Benzaldehyde | NaH | THF | 20 | >98:2 |

Table 2: Comparison of Z-Selective HWE Reagents (Still-Gennari and Ando Modifications)

| Phosphonate Reagent | Aldehyde | Base/Additive | Solvent | Temp (°C) | E:Z Ratio |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Benzaldehyde | KHMDS / 18-crown-6 | THF | -78 | 5:95 |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Heptanal | KHMDS / 18-crown-6 | THF | -78 | 4:96 |

| Ethyl (diphenylphosphono)acetate | p-Tolualdehyde | NaH | THF | -78 | 1:3.7 |

| Ethyl (di-o-tolylphosphono)acetate | Benzaldehyde | NaH | THF | -78 | 4:96 |

| Ethyl (di-o-tolylphosphono)acetate | Cyclohexanecarboxaldehyde | NaH | THF | -78 | 3:97 |

Key Experimental Protocols

The following protocols are based on seminal publications and common laboratory practices for the synthesis and application of stabilized Wittig reagents.

Preparation of a Phosphonate Ester via the Michaelis-Arbuzov Reaction

This procedure describes the synthesis of triethyl phosphonoacetate, a common HWE reagent.

Workflow Diagram:

Caption: A simplified workflow for the synthesis of a phosphonate ester.

Methodology:

-

Reaction Setup: A flask equipped with a distillation head and a dropping funnel is charged with triethyl phosphite.

-

Addition of Alkyl Halide: Ethyl bromoacetate is added dropwise to the triethyl phosphite at a rate that maintains a gentle reflux.

-

Reaction: The mixture is heated to 150-160 °C. Ethyl bromide, the byproduct, distills from the reaction mixture.

-

Purification: After the addition is complete and the evolution of ethyl bromide has ceased, the reaction mixture is cooled. The desired triethyl phosphonoacetate is then purified by vacuum distillation.

The Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl Cinnamate (E-selective)

This protocol is a typical example of an E-selective HWE reaction.

Methodology:

-

Preparation of the Carbanion: A suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C. Triethyl phosphonoacetate is added dropwise, and the mixture is stirred until the evolution of hydrogen gas ceases.

-

Reaction with Aldehyde: A solution of benzaldehyde in anhydrous THF is added dropwise to the phosphonate carbanion solution at 0 °C.

-

Reaction Completion and Quench: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of water.

-

Workup: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford ethyl cinnamate. The major isomer is typically the (E)-isomer.

The Still-Gennari Modification: Synthesis of Methyl (Z)-4-methoxycinnamate (Z-selective)

This protocol illustrates a widely used method for the synthesis of (Z)-α,β-unsaturated esters.

Methodology:

-

Reagent Preparation: A solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 18-crown-6 in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

Base Addition: A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF is added dropwise to the phosphonate solution.

-

Aldehyde Addition: A solution of 4-methoxybenzaldehyde in anhydrous THF is added to the reaction mixture.

-

Reaction and Quench: The reaction is stirred at -78 °C for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Conclusion

The discovery and development of stabilized Wittig reagents, particularly through the Horner-Wadsworth-Emmons reaction, have profoundly impacted the field of organic synthesis. The ability to reliably generate (E)-alkenes with simplified purification procedures has made this reaction an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials. Furthermore, subsequent modifications that allow for the selective formation of (Z)-alkenes have expanded the synthetic utility of phosphonate-based reagents. A thorough understanding of the historical context, mechanistic principles, and experimental nuances of these reactions is crucial for researchers and drug development professionals seeking to leverage these powerful transformations in their own work.

References

The Versatility of Phosphoranes: A Technical Guide to Their Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phosphoranes, pentavalent phosphorus compounds, are indispensable reagents in modern organic synthesis, enabling a wide array of transformations crucial for the construction of complex molecules. Their utility stems from the high reactivity of the phosphorus-carbon ylide functionality and the thermodynamic driving force of phosphine oxide formation. This in-depth technical guide explores the core applications of phosphoranes, providing detailed experimental protocols, quantitative data for key reactions, and visual representations of reaction mechanisms and workflows to facilitate their practical implementation in research and development.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[1][2] The reaction is prized for its reliability and the predictable placement of the double bond.[3]

Mechanism and Stereoselectivity

The mechanism of the Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane.[2] This intermediate then decomposes to the alkene and triphenylphosphine oxide.[1]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

-

Non-stabilized ylides (R = alkyl) are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity, especially under salt-free conditions.[1][2]

-

Stabilized ylides (R = electron-withdrawing group, e.g., ester, ketone) are less reactive and generally afford (E)-alkenes with high selectivity.[1][2]

-

Semi-stabilized ylides (R = aryl) often give mixtures of (E)- and (Z)-alkenes.[2]

Lithium salts can influence the stereochemical outcome by promoting the equilibration of intermediates, often leading to increased formation of the (E)-alkene.[1] Therefore, for achieving high (Z)-selectivity with non-stabilized ylides, "salt-free" conditions are often employed.

Schlosser Modification for (E)-Alkene Synthesis

A significant limitation of the traditional Wittig reaction with non-stabilized ylides is the preferential formation of the (Z)-alkene. The Schlosser modification overcomes this by converting the initially formed erythro-betaine intermediate to the more stable threo-betaine using a strong base like phenyllithium at low temperatures. Subsequent protonation and elimination furnish the (E)-alkene with high selectivity.[1]

Quantitative Data for the Wittig Reaction

| Aldehyde/Ketone | Ylide | Conditions | Yield (%) | E/Z Ratio |

| Benzaldehyde | Ph₃P=CHCO₂Et | CH₂Cl₂, rt, 15 min (solvent-free) | 95 | >95:5 |

| 9-Anthraldehyde | Ph₃P=CHPh | CH₂Cl₂, 50% NaOH (aq), rt, 10 min | 85-95 | - |

| Camphor | Ph₃P=CH₂ (from MePPh₃Br, KOBu-t) | THF | High | - |

| Cyclohexanone | Ph₃P=CH₂ | THF, rt | 86 | - |

| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Me | Toluene, reflux, 12h | 92 | 93:7 |

Detailed Experimental Protocol: Salt-Free Wittig Reaction for (Z)-Alkene Synthesis

Materials:

-

Alkyltriphenylphosphonium salt (1.0 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv)

-

Aldehyde (1.0 equiv)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkyltriphenylphosphonium salt.

-

Add anhydrous toluene to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of KHMDS in toluene or THF dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a colored solution indicates ylide generation.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides.[4] This reaction typically provides excellent selectivity for the (E)-alkene and offers the significant advantage that the water-soluble phosphate byproduct is easily removed, simplifying purification.[4]

Still-Gennari Modification for (Z)-Alkene Synthesis

While the standard HWE reaction strongly favors the (E)-isomer, the Still-Gennari modification allows for the selective synthesis of (Z)-alkenes. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[4]

Quantitative Data for the Horner-Wadsworth-Emmons Reaction

| Aldehyde | Phosphonate Reagent | Base/Conditions | Yield (%) | E/Z Ratio |

| Benzaldehyde | (EtO)₂P(O)CH₂CO₂Et | NaH, THF | 95 | >95:5 |

| Isobutyraldehyde | (EtO)₂P(O)CH₂CO₂Et | NaH, DME | 85 | >98:2 |

| p-Tolualdehyde | (CF₃CH₂O)₂P(O)CH₂CO₂Me | KHMDS, 18-crown-6, THF, -78 °C | 85 | 5:95 |

| Cyclohexanecarboxaldehyde | (CF₃CH₂O)₂P(O)CH₂CN | KHMDS, 18-crown-6, THF, -78 °C | 91 | 3:97 |

| 3-Phenylpropanal | (i-PrO)₂P(O)CH₂CO₂Me | NaH, THF | 88 | 90:10 |

Detailed Experimental Protocol: Still-Gennari Modification of the HWE Reaction

Materials:

-

Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv)

-

18-crown-6 (1.1 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

-

Aldehyde (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add bis(2,2,2-trifluoroethyl)phosphonoacetate and 18-crown-6.

-

Add anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of KHMDS in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

-

Quench the reaction at -78 °C with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the (Z)-alkenoate.

The Corey-Fuchs Reaction: A Gateway to Alkynes

The Corey-Fuchs reaction provides an efficient two-step method for the conversion of aldehydes into terminal alkynes, a one-carbon homologation.[5] This reaction has been extensively used in the synthesis of natural products.[6][7]

Reaction Mechanism

The first step involves the reaction of an aldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.[8] In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces elimination of HBr followed by a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[5] An important feature of this reaction is the ability to trap the intermediate lithium acetylide with various electrophiles to generate internal alkynes.[6]

Quantitative Data for the Corey-Fuchs Reaction

| Aldehyde | Yield of Dibromoalkene (%) | Yield of Alkyne (%) |

| Benzaldehyde | 82 | 88 |

| Cinnamaldehyde | 90 | 85 |

| 3-Phenylpropanal | 85 | 92 |

| Indole-3-carboxaldehyde | - | 62 (overall) |

| Acyclic aliphatic aldehyde | 88 | 94 |

Detailed Experimental Protocol: Corey-Fuchs Homologation

Step 1: Synthesis of the 1,1-Dibromoalkene

Materials:

-

Triphenylphosphine (2.0 equiv)

-

Carbon tetrabromide (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous DCM.

-

Cool the solution to 0 °C and add carbon tetrabromide in one portion.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography to obtain the 1,1-dibromoalkene.

Step 2: Conversion to the Terminal Alkyne

Materials:

-

1,1-Dibromoalkene (1.0 equiv)

-

n-Butyllithium (2.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,1-dibromoalkene and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the terminal alkyne.

The Mitsunobu Reaction: Stereochemical Inversion of Alcohols

The Mitsunobu reaction is a versatile and reliable method for the stereochemical inversion of secondary alcohols and the conversion of primary and secondary alcohols to a variety of functional groups.[9][10] The reaction proceeds with clean SN2 inversion of configuration at the alcohol carbon.[11][12]

Mechanism of Action

The reaction is initiated by the nucleophilic attack of triphenylphosphine on an azodicarboxylate (typically DEAD or DIAD) to form a betaine intermediate.[9] This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion then displaces the activated alcohol (as an oxyphosphonium salt) in an SN2 fashion, leading to the inverted product and triphenylphosphine oxide.[10] The pKa of the nucleophile is crucial; it should generally be less than 13 for the reaction to proceed efficiently.[9]

Quantitative Data for the Mitsunobu Reaction

| Alcohol | Nucleophile | Yield (%) | Enantiomeric Excess of Product (%) |

| (R)-2-Octanol | Benzoic Acid | 85 | >99 (S) |

| (S)-1-Phenylethanol | Phthalimide | 90 | >98 (R) |

| Menthol | 4-Nitrobenzoic Acid | 73-75 | >99 |

| (R)-Pantolactone | Thioacetic Acid | 92 | >99 (S) |

| Geraniol | Hydrazoic Acid (HN₃) | 88 | - |

Detailed Experimental Protocol: Stereochemical Inversion of a Secondary Alcohol

Materials:

-

Secondary alcohol (1.0 equiv)

-

Triphenylphosphine (1.5 equiv)

-

Carboxylic acid (e.g., 4-nitrobenzoic acid) (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol, triphenylphosphine, and carboxylic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD in THF dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate triphenylphosphine oxide and the hydrazide byproduct.

-

Filter the mixture and wash the solid with cold diethyl ether.

-

Concentrate the filtrate and purify by flash column chromatography to obtain the inverted ester.

-

The ester can then be hydrolyzed under standard basic conditions (e.g., NaOH in MeOH/H₂O) to afford the inverted alcohol.

Advanced Applications of Phosphoranes

Beyond these classical transformations, phosphoranes are finding increasing use in more complex synthetic strategies.

Phosphorane-Mediated Cyclizations

The intramolecular Wittig reaction is a powerful tool for the synthesis of cyclic and macrocyclic compounds. This reaction has been applied to the synthesis of various natural products. Similarly, the aza-Wittig reaction, the reaction of an iminophosphorane with a carbonyl group, is widely used for the synthesis of nitrogen-containing heterocycles, including alkaloids.[13][14][15]

Phosphoranes in Asymmetric Organocatalysis

Chiral phosphines and their derivatives, including phosphoranes, have emerged as a significant class of organocatalysts for a variety of asymmetric transformations.[16][17][18][19] They can act as nucleophilic catalysts, activating substrates towards enantioselective bond formation. Chiral phosphoranes have been successfully employed in asymmetric aldol, Michael, and annulation reactions, providing access to enantiomerically enriched products.[20][21]

This guide provides a foundational understanding of the diverse applications of phosphoranes in organic synthesis. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these reagents and their associated methodologies is essential for the strategic design and efficient execution of synthetic routes. The provided protocols and data serve as a practical starting point for the implementation of these powerful reactions in the laboratory.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. [PDF] Recent applications of the Wittig reaction in alkaloid synthesis. | Semantic Scholar [semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. addi.ehu.eus [addi.ehu.eus]

- 16. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 21. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

The (E)-Selective Pathway: A Deep Dive into the Mechanism of the Wittig Reaction with Stabilized Ylides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds with a high degree of control. While the reaction's outcome with non-stabilized ylides is generally Z-selective, the use of stabilized ylides dramatically shifts the stereochemical course to favor the formation of (E)-alkenes. This guide provides a comprehensive exploration of the mechanistic intricacies that govern this E-selectivity, offering valuable insights for professionals engaged in molecular design and synthesis. We will delve into the key intermediates, transition states, and the influence of reaction parameters, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Core Mechanism: A Tale of Reversibility and Thermodynamic Favorability

The reaction of a stabilized ylide, typically bearing an electron-withdrawing group (EWG) such as an ester or ketone, with an aldehyde or ketone proceeds through a pathway distinct from that of its non-stabilized counterparts. The key to understanding the high (E)-selectivity lies in the concept of thermodynamic control, which is a direct consequence of the increased stability of the ylide and the reversibility of the initial steps of the reaction.

The currently accepted mechanism for the salt-free Wittig reaction involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane.[1][2] Unlike the rapid and irreversible formation of the cis-oxaphosphetane with non-stabilized ylides, the reaction with stabilized ylides is a more nuanced affair. The initial cycloaddition is reversible, allowing for an equilibrium to be established between the starting materials, the cis-oxaphosphetane, and the trans-oxaphosphetane.[2][3]

The trans-oxaphosphetane, which leads to the (E)-alkene, is thermodynamically more stable than the cis-isomer due to reduced steric interactions between the substituents. Given the reversibility of the initial steps, the reaction proceeds through the lower-energy pathway, leading to the preferential formation of the more stable trans-oxaphosphetane and, consequently, the (E)-alkene.[2][3] The driving force for the final, irreversible decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the formation of the very strong phosphorus-oxygen double bond.[3]

Quantitative Insights into (E/Z)-Selectivity

The preference for the (E)-alkene can be quantified and is influenced by several factors, including the nature of the stabilized ylide, the aldehyde, the solvent, and the presence of salts. Computational studies using Density Functional Theory (DFT) have provided significant insights into the energetics of the transition states, corroborating experimental observations.[1][4][5][6]

A key finding from computational studies is the role of dipole-dipole interactions in the transition state leading to the oxaphosphetane. For stabilized ylides, a strong dipole-dipole interaction between the ylide and the carbonyl compound favors a more planar transition state geometry, which ultimately leads to the high E-selectivity.[1][4][5][6]

| Ylide (Ph3P=CHR) | Aldehyde | Solvent | Temperature (°C) | E:Z Ratio | Reference |

| Ph3P=CHCO2Et | PhCHO | Benzene | 80 | >95:5 | [Vedejs, E. et al. J. Am. Chem. Soc. 1981, 103, 2823-2824] |

| Ph3P=CHCO2Me | PhCHO | THF | 20 | 94:6 | [Robiette, R. et al. J. Am. Chem. Soc. 2006, 128, 2394–2409][1][4][5] |

| Ph3P=CHCOMe | PhCHO | Benzene | 80 | 98:2 | [Vedejs, E. et al. J. Am. Chem. Soc. 1981, 103, 2823-2824] |

| Ph3P=CHCN | PhCHO | THF | 20 | 85:15 | [Robiette, R. et al. J. Am. Chem. Soc. 2006, 128, 2394–2409][1][4][5] |

Table 1: Representative (E/Z) Ratios for Wittig Reactions with Stabilized Ylides.

The Influence of Reaction Conditions

Solvent Effects

The polarity of the solvent can influence the E/Z selectivity. Non-polar, aprotic solvents such as benzene or toluene generally favor the formation of the (E)-alkene. Polar aprotic solvents like THF are also commonly used and provide good E-selectivity. In some cases, increasing the polarity of the solvent has been shown to slightly decrease the E-selectivity.

The Critical Role of Lithium Salts

The presence of lithium salts can have a profound effect on the stereochemical outcome of the Wittig reaction.[3] For stabilized ylides, lithium ions can coordinate to the carbonyl oxygen and the ylide, potentially altering the transition state energies and, in some cases, decreasing the E-selectivity. For highly E-selective reactions, it is often crucial to use lithium-free bases for the ylide generation (e.g., sodium hydride or sodium methoxide) or to ensure the removal of any lithium salts prior to the addition of the aldehyde.[3]

Experimental Protocols

General Procedure for the (E)-Selective Wittig Reaction with a Stabilized Ylide

This protocol provides a general framework for the synthesis of an (E)-alkene using a stabilized ylide.

Materials:

-

Appropriate phosphonium salt (1.0 equiv)

-

Anhydrous aprotic solvent (e.g., THF, Benzene, Toluene)

-

Lithium-free base (e.g., NaH, NaOMe, K2CO3) (1.0-1.2 equiv)

-

Aldehyde (1.0 equiv)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the base to the suspension with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the ylide formation is complete (often indicated by a color change).

-

Add a solution of the aldehyde in the same anhydrous solvent to the ylide solution dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.

In-situ Monitoring of Intermediates by ³¹P NMR Spectroscopy

The direct observation of the oxaphosphetane intermediates is a powerful tool for mechanistic investigation. Low-temperature ³¹P NMR spectroscopy is the primary technique for this purpose.

Experimental Workflow:

Conclusion

The Wittig reaction with stabilized ylides is a powerful and reliable method for the stereoselective synthesis of (E)-alkenes. A thorough understanding of the underlying mechanism, particularly the principles of reversibility and thermodynamic control, is paramount for its successful application and for troubleshooting unexpected outcomes. The insights gained from computational studies and detailed experimental investigations, such as low-temperature NMR spectroscopy, continue to refine our understanding of this classic transformation. For researchers in drug development and other areas of chemical synthesis, mastering the nuances of the stabilized Wittig reaction is an invaluable asset in the construction of complex molecular architectures with precise stereochemical control.

References

- 1. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(Triphenylphosphoranylidene)propionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Triphenylphosphoranylidene)propionaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related organophosphorus compounds.

Introduction

This compound is a stabilized Wittig reagent, a class of organophosphorus compounds widely employed in organic synthesis for the formation of carbon-carbon double bonds. The presence of the aldehyde functional group in conjugation with the ylide moiety imparts unique reactivity and stereoselectivity to this reagent, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Accurate characterization of this reagent is paramount for its effective use, and spectroscopic techniques are the primary methods for such analysis. This guide outlines the expected spectroscopic data and the methodologies to acquire it.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | d | 1H | Aldehydic proton (-CHO) |

| ~ 7.4 - 7.8 | m | 15H | Phenyl protons (P(C₆H₅)₃) |

| ~ 1.8 - 2.2 | d | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 - 195 | Aldehydic carbon (-CHO) |

| ~ 125 - 135 | Phenyl carbons (P(C₆H₅)₃) |

| ~ 40 - 50 (d, ¹JPC) | Ylidic carbon (=C(P)) |

| ~ 15 - 25 | Methyl carbon (-CH₃) |

Table 3: Predicted ³¹P NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 10 - 25 | Triphenylphosphoranylidene phosphorus |

Predicted Infrared (IR) Spectroscopic Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3080 | Medium | Aromatic C-H stretch |

| ~ 2900 - 3000 | Weak | Aliphatic C-H stretch |

| ~ 1640 - 1680 | Strong | C=O stretch (aldehyde) |

| ~ 1580 - 1600 | Medium | C=C stretch (aromatic) |

| ~ 1430 - 1450 | Strong | P-Ph stretch |

| ~ 1100 - 1200 | Strong | P=C stretch |

| ~ 690 - 750 | Strong | Aromatic C-H bend |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass-to-Charge Ratios (m/z)

| m/z | Ion | Notes |

| 318.12 | [M]⁺ | Molecular Ion |

| 262.10 | [P(C₆H₅)₃]⁺ | Triphenylphosphine fragment |

| 183.08 | [P(C₆H₅)₂]⁺ | Diphenylphosphine fragment |

| 108.04 | [P(C₆H₅)]⁺ | Phenylphosphine fragment |

| 77.04 | [C₆H₅]⁺ | Phenyl fragment |

| 56.03 | [C₃H₄O]⁺ | Propionaldehyde fragment |

| 29.02 | [CHO]⁺ | Formyl fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters may need to be optimized for specific equipment and sample conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H and ¹³C NMR Acquisition:

-

Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands), using a relaxation delay of 2-5 seconds.

-

-

³¹P NMR Acquisition:

-

Record the spectrum on a spectrometer equipped with a broadband probe.

-

Use an external standard of 85% H₃PO₄ for chemical shift referencing.

-

Acquire a proton-decoupled spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal and ensure good contact using the pressure clamp.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion as the precursor and apply collision-induced dissociation (CID).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Conclusion

An In-depth Technical Guide to the Solubility and Stability of 2-(Triphenylphosphoranylidene)propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Triphenylphosphoranylidene)propionaldehyde, a crucial stabilized Wittig reagent in organic synthesis. The information herein is intended to support researchers, scientists, and professionals in drug development in the effective handling, storage, and application of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] As a stabilized phosphonium ylide, its reactivity is moderated by the electron-withdrawing aldehyde group, which delocalizes the negative charge on the α-carbon.[2] This stabilization influences its physical and chemical properties.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉OP | [1] |

| Molecular Weight | 318.35 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 219-226 °C | [1] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the public domain. However, based on the behavior of structurally similar stabilized phosphonium ylides, such as (carbethoxymethylene)triphenylphosphorane, a qualitative and estimated solubility profile can be established.[3][4][5] Stabilized ylides are generally soluble in a range of organic solvents.[5]

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Dichloromethane (DCM) | Soluble | A common solvent for Wittig reactions.[6] |

| Chloroform | Soluble | Similar to DCM, expected to be a good solvent. |

| Tetrahydrofuran (THF) | Soluble | Frequently used as a solvent for Wittig reactions. |

| Acetonitrile | Soluble | A polar aprotic solvent where solubility is expected. |

| Toluene | Sparingly soluble | Non-polar aromatic solvent, may require heating to improve solubility. |

| Diethyl Ether | Sparingly soluble | Lower polarity may limit solubility. |

| Hexanes | Insoluble | Non-polar aliphatic solvent, expected to have very low solubility. |

| Water | Insoluble | The large non-polar triphenylphosphine moiety results in poor aqueous solubility.[4] |

Stability Characteristics

This compound is a stabilized ylide and is therefore more stable than its non-stabilized counterparts.[7] However, it is still susceptible to degradation under certain conditions.

Table 3: Stability Profile of this compound

| Condition | Stability | Degradation Pathway |

| Air | Sensitive | Prone to oxidation. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. |

| Moisture | Sensitive | Hydrolysis can occur, leading to the formation of triphenylphosphine oxide and propionaldehyde.[8][9][10] |

| Temperature | Stable at room temperature for short periods. | Thermal decomposition can occur at elevated temperatures, typically leading to the extrusion of triphenylphosphine oxide.[11][12][13][14] |

| Light | Potentially sensitive | Photochemical degradation is possible, especially for conjugated systems.[1] Storage in amber vials is recommended. |

| pH | Unstable in acidic and strongly basic conditions | Protonation in acidic media deactivates the ylide. Strong bases can promote side reactions. |

Storage Recommendations: For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere, protected from light, and at a reduced temperature (e.g., in a refrigerator or freezer).

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

-

Stress Conditions:

-

Hydrolytic Stability: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Store these solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Stability: Prepare a solution of the compound in a suitable solvent and add a small percentage of an oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light.

-

Thermal Stability (Solid State): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified duration.

-

Photostability: Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period. A control sample should be kept in the dark.

-

-

Time Points:

-